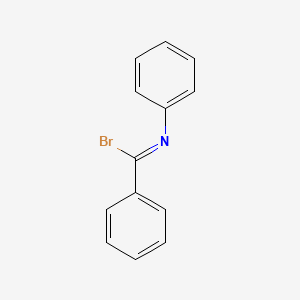
N-Phenylbenzenecarboximidoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylbenzenecarboximidoyl bromide is an organic compound with the molecular formula C13H10BrN It is a derivative of benzenecarboximidoyl bromide, where a phenyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylbenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidoyl chloride with bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenylbenzenecarboximidoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenecarboximidoyl derivatives, while oxidation can produce benzoic acid derivatives .
Scientific Research Applications
N-Phenylbenzenecarboximidoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Phenylbenzenecarboximidoyl bromide involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The phenyl group attached to the nitrogen atom can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidoyl Chloride: Similar in structure but with a chlorine atom instead of bromine.
N-Phenylbenzenecarboximidoyl Chloride: Similar to N-Phenylbenzenecarboximidoyl bromide but with a chlorine atom.
Benzenecarboximidoyl Fluoride: Contains a fluoride atom instead of bromine
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The phenyl group attached to the nitrogen atom also adds to its distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
40168-06-7 |
|---|---|
Molecular Formula |
C13H10BrN |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
N-phenylbenzenecarboximidoyl bromide |
InChI |
InChI=1S/C13H10BrN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |
InChI Key |
GMCHFNQESNVSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















